molecular formula C10H15NO2 B3390050 [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol CAS No. 953409-00-2

[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol

Cat. No.: B3390050
CAS No.: 953409-00-2
M. Wt: 181.23 g/mol
InChI Key: AJMRZGKANCNDIY-UHFFFAOYSA-N
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Description

[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol: is an organic compound with the molecular formula C10H15NO2 It features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol typically involves the reaction of furan-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of furan-2-carbaldehyde with pyrrolidine using sodium borohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Furan-2-carboxaldehyde or furan-2-carboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and its structural flexibility make it a useful tool in biochemical assays.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Furan: An aromatic heterocycle used as a building block in organic synthesis.

    Tetrahydrofuran: A saturated derivative of furan used as a solvent and in polymer production.

Uniqueness: [1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol is unique due to the combination of the furan and pyrrolidine rings with a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from simpler analogs.

Properties

IUPAC Name

[1-(furan-2-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h2,4,6,9,12H,1,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRZGKANCNDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CO2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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